Perfluorooctanoyl fluoride

概要

説明

Perfluorooctanoyl fluoride is a fluorinated organic compound with the molecular formula C8F16O. It is a clear, odorless, and non-flammable liquid known for its high thermal and chemical stability. This compound is extensively used in various industrial applications due to its unique properties, such as low surface tension and high resistance to heat and chemicals .

作用機序

Target of Action

Perfluorooctanoyl fluoride is a type of perfluoroalkyl acid (PFAA), and its primary targets are similar to those of other PFAAs . These substances are known to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) in various organisms such as mice, rats, and monkeys . PPARα plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation .

Mode of Action

The interaction of this compound with its targets leads to several changes. Both this compound and other PFAAs accelerate fatty acid degradation and inhibit synthesis . This interaction with PPARα can lead to alterations in lipid metabolism, potentially impacting various biological processes.

Biochemical Pathways

This compound affects several biochemical pathways. It has been suggested that high levels of fluoride can activate apoptosis via three vital pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways . These pathways play a significant role in cellular function and survival, and their disruption can lead to various downstream effects.

Pharmacokinetics

It’s known that pfaas, including this compound, are highly persistent in the environment and have a strong potential for bioaccumulation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It’s known that PFAAs can cause cytotoxicity, immunotoxicity, blood toxicity, and oxidative damage . The toxic effects of PFAAs include mutagenicity, carcinogenicity, reproductive toxicity, and neurotoxicity to many organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s persistence and potential for bioaccumulation can lead to widespread environmental contamination and exposure . Moreover, the compound’s stability and reactivity can be influenced by various environmental conditions, such as pH and temperature .

準備方法

Synthetic Routes and Reaction Conditions: Perfluorooctanoyl fluoride can be synthesized through several methods. One common method involves the reaction of perfluorooctanoic acid with thionyl chloride to form perfluorooctanoyl chloride, which is then fluorinated using hydrogen fluoride to produce this compound . The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, this compound is produced through electrochemical fluorination of octanoyl chloride. This process involves the use of an electrolyte solution containing hydrogen fluoride and a direct current to induce the fluorination reaction . The resulting product is then purified through distillation to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Perfluorooctanoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form perfluorooctanoyl derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form perfluorooctanoic acid and hydrogen fluoride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products:

Substitution Products: Perfluorooctanoyl amides, esters, and thiolates.

Hydrolysis Products: Perfluorooctanoic acid and hydrogen fluoride.

科学的研究の応用

Organic Synthesis

Reagent in Fluorination Reactions

Perfluorooctanoyl fluoride is primarily utilized as a reagent in organic synthesis, particularly in the fluorination of organic compounds. Its ability to introduce fluorine atoms into organic molecules is crucial for developing fluorinated pharmaceuticals and agrochemicals. This capability enhances the biological activity and stability of these compounds due to the strong carbon-fluorine bonds formed during reactions.

Synthesis of Fluorinated Polymers

The compound serves as a monomer in the production of fluorinated polymers, which are known for their unique properties such as hydrophobicity and chemical resistance. These polymers find applications in coatings, seals, and membranes used in various industries, including automotive and aerospace.

Lubricants and Surfactants

Industrial Lubricants

Due to its low surface tension and exceptional thermal stability, this compound is employed as a lubricant in high-performance machinery. Its non-toxic nature makes it preferable for applications where human exposure is a concern.

Surfactant Applications

The compound acts as a non-toxic surfactant in various industrial processes. Its ability to reduce surface tension facilitates processes such as emulsification, wetting, and dispersion, which are essential in formulations ranging from paints to cosmetics.

Biological Research

Biomedical Applications

In biological research, this compound is utilized in the synthesis of fluorinated materials for biomedical applications. These materials are often used in drug delivery systems due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Cellular Mechanisms Studies

Research has indicated that exposure to this compound can disrupt cellular processes such as calcium homeostasis, leading to potential cytotoxic effects. This has made it a subject of interest in studies investigating the cellular mechanisms underlying toxicity associated with perfluoroalkyl substances.

Environmental Studies

Impact Assessment of Perfluoroalkyl Substances

this compound is used extensively in environmental studies aimed at understanding the degradation mechanisms and environmental impact of perfluoroalkyl substances (PFAS). Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

Water Contamination Studies

Case studies have documented instances where water supplies were contaminated with PFAS, including this compound. Research has linked elevated levels of these compounds to adverse health outcomes, prompting investigations into remediation strategies and environmental policies.

Toxicity and Health Implications

Research indicates that exposure to this compound can lead to several health issues:

- Endocrine Disruption: Studies have shown that this compound can disrupt thyroid function.

- Neurotoxicity: Animal studies suggest potential neurodevelopmental deficits associated with exposure.

- Immunotoxicity: Evidence points to impaired immune responses following exposure during prenatal development.

Summary Table of Applications

| Application Area | Description | Examples/Uses |

|---|---|---|

| Organic Synthesis | Reagent for introducing fluorine into organic compounds | Pharmaceuticals, agrochemicals |

| Lubricants | Low surface tension lubricant for high-performance machinery | Automotive engines, aerospace applications |

| Surfactants | Non-toxic surfactant facilitating emulsification and dispersion | Paints, cosmetics |

| Biological Research | Monomer for fluorinated materials used in drug delivery systems | Biomedical devices |

| Environmental Studies | Assessing degradation mechanisms and health impacts of PFAS | Water contamination studies |

Case Studies

- Environmental Exposure: In communities with industrial contamination, increased PFAS levels were correlated with health issues such as thyroid disorders.

- Occupational Exposure: Workers exposed to this compound exhibited elevated cholesterol levels and liver enzyme markers indicative of hepatic stress.

類似化合物との比較

Perfluorooctanoic Acid: Similar in structure but contains a carboxylic acid group instead of a fluoride group.

Perfluorooctanesulfonic Acid: Contains a sulfonic acid group and is known for its high water and oil resistance.

Uniqueness: Perfluorooctanoyl fluoride is unique due to its high reactivity towards nucleophiles and its ability to form a wide range of derivatives. Its high thermal and chemical stability also makes it suitable for various industrial applications .

生物活性

Perfluorooctanoyl fluoride (POF) is a perfluoroalkyl compound that has garnered attention due to its biological activity and potential health implications. This article reviews the available literature on POF, focusing on its biological effects, mechanisms of action, and related case studies.

This compound is a fluorinated compound derived from perfluorooctanoic acid (PFOA). Its structure contributes to its unique properties, including high stability and lipophilicity due to the strong carbon-fluorine bonds. These characteristics influence its interaction with biological systems.

- Stability and Bioavailability : The carbon-fluorine bond in POF is highly stable, which enhances its resistance to metabolic degradation. This stability can lead to bioaccumulation in living organisms, raising concerns about long-term exposure and toxicity .

- Cellular Mechanisms : POF and related compounds have been shown to affect various cellular processes. For instance, studies indicate that exposure to POF can disrupt calcium homeostasis in cells, leading to increased intracellular calcium levels. This disruption can alter cell signaling pathways and potentially lead to cell death or dysfunction .

Toxicity and Health Implications

Research indicates that POF and its derivatives are associated with several adverse health outcomes:

- Endocrine Disruption : POF has been implicated in disrupting thyroid function, as evidenced by studies showing decreased cell proliferation in thyroid cell lines exposed to perfluoroalkyl substances (PFAS) including POF .

- Neurotoxicity : Animal studies have linked exposure to PFAS, including POF, with neurodevelopmental deficits. These compounds have been shown to affect cognitive functions, particularly in developing organisms .

- Immunotoxicity : There is evidence suggesting that POF exposure can impair immune responses, as demonstrated by reduced antibody responses in children exposed to PFAS during prenatal development .

1. Environmental Exposure

A notable case study involves the contamination of water supplies with PFAS, including POF. In communities where water sources were polluted by industrial activities, increased levels of PFAS were correlated with adverse health outcomes among residents. These included higher incidences of thyroid disorders and developmental issues in children .

2. Occupational Exposure

Another case study focused on workers in industries utilizing POF for manufacturing. Health assessments revealed elevated levels of cholesterol and liver enzymes among employees, indicating potential hepatic effects associated with prolonged exposure to POF .

Research Findings

Recent studies have provided insights into the biological activity of POF:

- In Vitro Studies : Research on cell lines has shown that POF can induce cytotoxic effects at certain concentrations, affecting cell viability and proliferation. For example, concentrations around 100 μM led to significant decreases in cell survival rates in thyroid cell lines .

- In Vivo Studies : Animal models exposed to POF demonstrated growth deficits and reproductive issues, highlighting the compound's potential as a developmental toxicant .

Summary Table of Biological Effects

特性

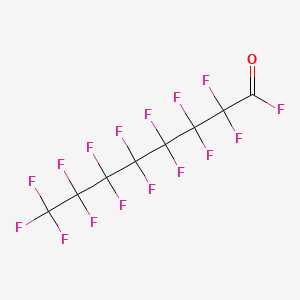

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILWJLIFAGWGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15COF, C8F16O | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059829 | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-66-0 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes f xOEI, a derivative of PFOF, potentially advantageous for siRNA delivery in the presence of serum?

A1: [] Research indicates that fluorinated vectors like f xOEI show promise for siRNA delivery, particularly in serum-rich environments like those found in biological systems. The study highlights f xOEI's ability to form nanoassemblies (f xOEI NAs) that effectively deliver siRNA to cells even in the presence of fetal bovine serum (FBS). This enhanced delivery is attributed to the "potent endosomal disruption capability" of these fluorinated vectors, likely stemming from their resistance to serum protein adsorption. Essentially, the f xOEI NAs can navigate the serum environment and effectively escape endosomes within the cell, facilitating siRNA delivery.

Q2: How does the degree of fluorination in f xOEI impact its gene silencing efficacy?

A2: [] The study investigates a range of f xOEI variants with varying degrees of fluorination, denoted by the "x" in f xOEI (representing the PFOF:OEI feeding ratio during synthesis). Interestingly, the research found that f0.7OEI/siRNA NAs, with a specific degree of fluorination, achieved the highest luciferase silencing efficiency (approximately 88.4%) in Luc-HeLa cells cultured in FBS-containing media. This finding suggests that an optimal balance of fluorination is crucial for maximizing the gene silencing efficacy of f xOEI.

Q3: Can the electrochemical synthesis of Perfluorooctanoyl fluoride be considered efficient?

A3: [] Yes, the electrochemical fluorination method for producing this compound has demonstrated good efficiency. The research reports a yield exceeding 61% and a current efficiency of 87%. This suggests that electrochemical synthesis can be a viable and potentially scalable method for producing this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。